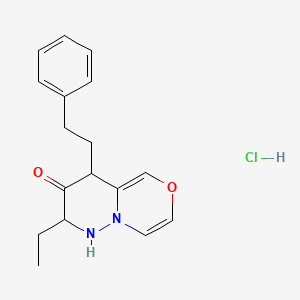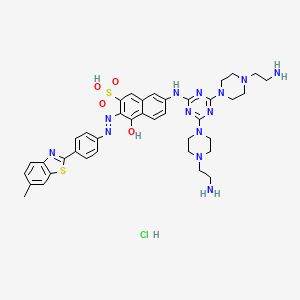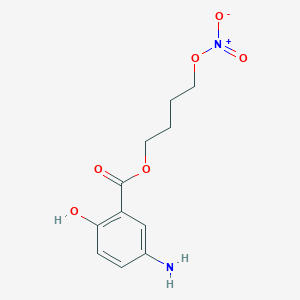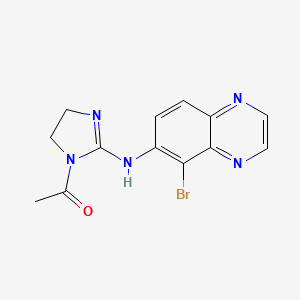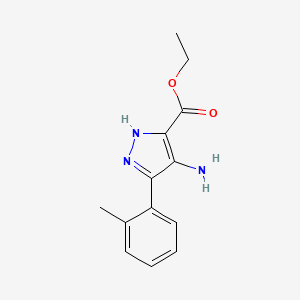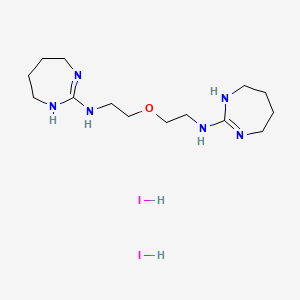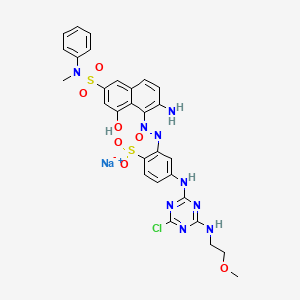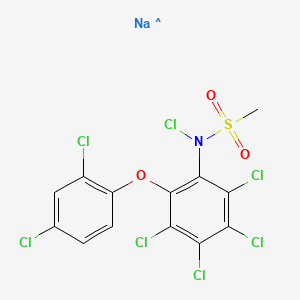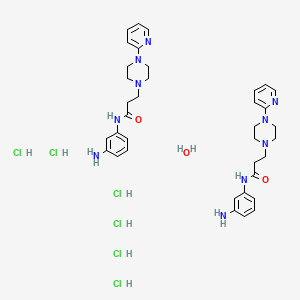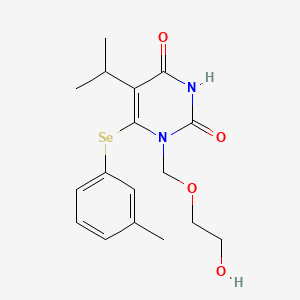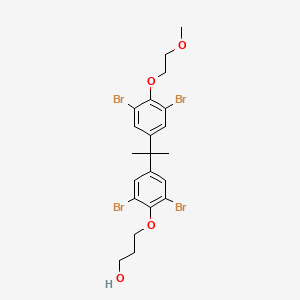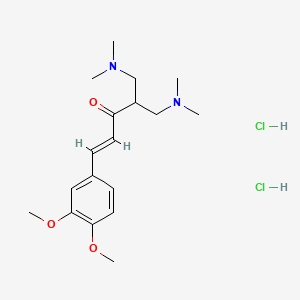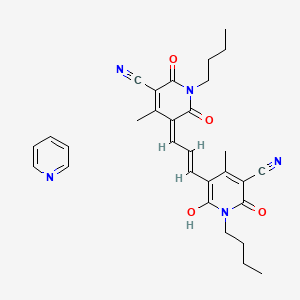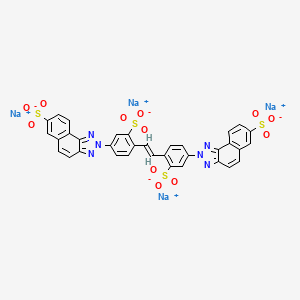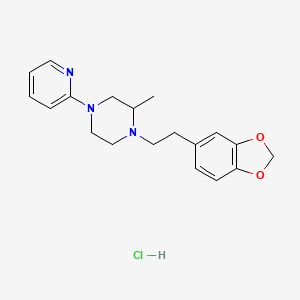
2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride typically involves multi-step organic reactions. The starting materials often include 3,4-(methylenedioxy)phenethylamine, 2-pyridylpiperazine, and methylating agents. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors or other cell surface receptors.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
- 1-(3,4-(Methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride
- 2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(3-pyridyl)piperazine hydrochloride
Uniqueness
2-Methyl-1-(3,4-(methylenedioxy)phenethyl)-4-(2-pyridyl)piperazine hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
特性
CAS番号 |
102517-07-7 |
|---|---|
分子式 |
C19H24ClN3O2 |
分子量 |
361.9 g/mol |
IUPAC名 |
1-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methyl-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-15-13-22(19-4-2-3-8-20-19)11-10-21(15)9-7-16-5-6-17-18(12-16)24-14-23-17;/h2-6,8,12,15H,7,9-11,13-14H2,1H3;1H |
InChIキー |
WIMWZOSABDPCCV-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1CCC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


